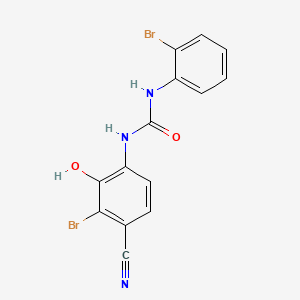

1-(3-Bromo-4-cyano-2-hydroxyphenyl)-3-(2-bromophenyl)urea

Description

1-(3-Bromo-4-cyano-2-hydroxyphenyl)-3-(2-bromophenyl)urea is a substituted urea derivative characterized by two bromine atoms, a cyano group, and a hydroxyl group on its aryl rings. Substituted ureas are widely studied for their hydrogen-bonding capabilities, crystallographic behavior, and applications in medicinal chemistry (e.g., kinase inhibition) . The hydroxyl group at the 2-position and the electron-withdrawing cyano group at the 4-position likely enhance intermolecular interactions, influencing solubility and stability .

Properties

CAS No. |

468064-37-1 |

|---|---|

Molecular Formula |

C14H9Br2N3O2 |

Molecular Weight |

411.05 g/mol |

IUPAC Name |

1-(3-bromo-4-cyano-2-hydroxyphenyl)-3-(2-bromophenyl)urea |

InChI |

InChI=1S/C14H9Br2N3O2/c15-9-3-1-2-4-10(9)18-14(21)19-11-6-5-8(7-17)12(16)13(11)20/h1-6,20H,(H2,18,19,21) |

InChI Key |

JZBNYZCKVBXHSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=C(C(=C(C=C2)C#N)Br)O)Br |

Origin of Product |

United States |

Biological Activity

1-(3-Bromo-4-cyano-2-hydroxyphenyl)-3-(2-bromophenyl)urea, with the molecular formula and a molecular weight of approximately 411.05 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features a urea functional group, two bromophenyl rings, and a cyano group attached to a hydroxy-substituted phenyl ring. This compound has been studied for its potential biological activities, particularly in the fields of antibacterial and antifungal research.

Synthesis and Structural Characteristics

The synthesis of 1-(3-Bromo-4-cyano-2-hydroxyphenyl)-3-(2-bromophenyl)urea typically involves the reaction of appropriate brominated phenolic compounds with urea derivatives. The presence of halogen substituents, particularly bromine, is known to enhance biological activity by affecting the electronic properties of the molecule.

Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Bromophenyl)-3-(4-cyano-2-hydroxyphenyl)urea | C14H9Br2N3O2 | Similar urea structure but different bromine positioning |

| 1-(4-Bromo-2-hydroxyphenyl)-3-(3-bromophenyl)urea | C14H9Br2N3O2 | Contains two bromine substitutions on phenyl rings |

| 1-(3-Bromo-4-methoxyphenyl)-3-(2-bromophenyl)urea | C15H12Br2N2O3 | Features a methoxy group instead of a cyano group |

Antibacterial and Antifungal Properties

Research indicates that compounds similar to 1-(3-Bromo-4-cyano-2-hydroxyphenyl)-3-(2-bromophenyl)urea exhibit various biological activities. Notably, studies have shown that halogenated compounds can significantly inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains.

Case Studies

-

Antibacterial Activity :

- A study evaluated the antibacterial effects against several strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and up to 156.47 µM against E. coli .

- Another investigation reported that derivatives with hydroxy groups showed improved inhibitory action against various bacterial species, indicating that structural modifications can enhance activity .

- Antifungal Activity :

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets such as bacterial cell membranes or enzymes critical for cell wall synthesis. The presence of electron-withdrawing groups (like cyano) and electron-donating groups (like hydroxy) allows for versatile interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

- Bromine Substitution: The dual bromine atoms in the target compound increase molecular weight and lipophilicity compared to mono-brominated analogs like SB225002 .

- Electronic Effects: The electron-withdrawing cyano group may increase the acidity of the hydroxyl proton, influencing reactivity in nucleophilic environments .

Crystallographic and Hydrogen-Bonding Behavior

Substituted ureas often form stable crystals due to intermolecular hydrogen bonds. Etter’s graph set analysis suggests that the hydroxyl and urea carbonyl groups in the target compound likely participate in D₁¹ (donor-acceptor) and R₂² (ring) motifs, similar to thiourea derivatives . In contrast, SB225002’s nitro group may compete for hydrogen-bonding sites, reducing directional packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.